![molecular formula C9H8ClN3O2 B13678765 Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)
Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th position, a methyl group at the 3rd position, and a carboxylate ester group at the 6th position. It is of interest in various fields of research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 8th position can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Aminated derivatives: Formed by nucleophilic substitution with amines.
Oxidized or reduced derivatives: Depending on the specific oxidizing or reducing agents used.
Carboxylic acid: Formed by hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacks the carboxylate ester group.
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Chlorine atom at the 5th position instead of the 8th.
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine: Bromine atom instead of chlorine and different ring fusion.
Uniqueness
Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to the presence of the carboxylate ester group at the 6th position, which can be hydrolyzed to form the corresponding carboxylic acid. This functional group provides additional reactivity and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H8ClN3O2 |
|---|---|
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
methyl 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-11-12-8-7(10)3-6(4-13(5)8)9(14)15-2/h3-4H,1-2H3 |
InChI-Schlüssel |
YXQJHBZKHCMQMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=C(C=C2Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


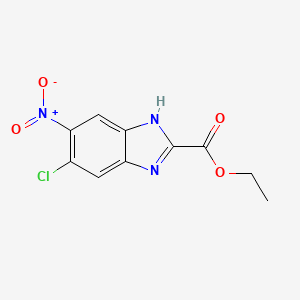
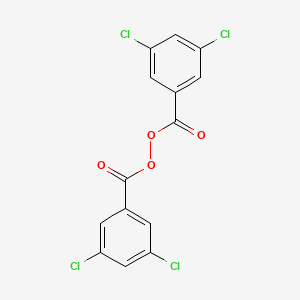
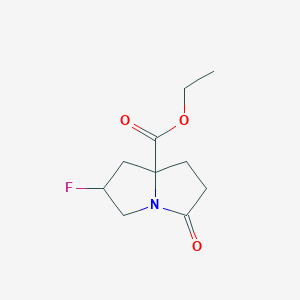
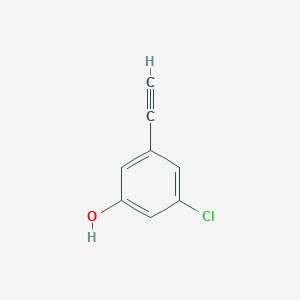

![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)
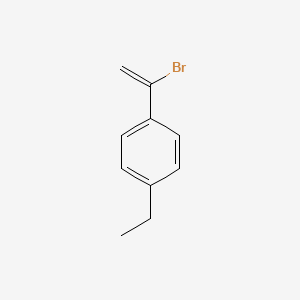
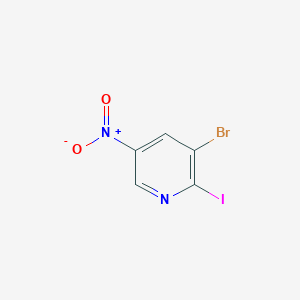
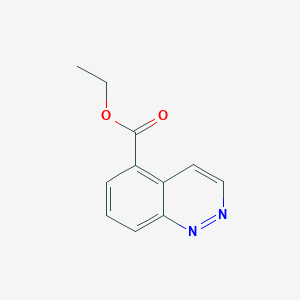
![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)
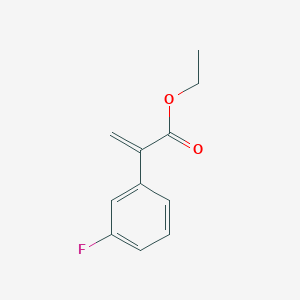
![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
